molecular formula C6H3ClN4O2 B1370420 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid CAS No. 215530-62-4

6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid

Cat. No.: B1370420
CAS No.: 215530-62-4
M. Wt: 198.57 g/mol
InChI Key: FTZDILJQOJEYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The systematic nomenclature of 6-Chloro-triazolo[1,5-B]pyridazine-2-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex bicyclic structure. The compound possesses the molecular formula C6H3ClN4O2 with a molecular weight of 198.57 grams per mole, indicating a highly nitrogen-rich heterocyclic system. The Chemical Abstracts Service registry number 215530-62-4 provides unique identification for this specific structural arrangement. The IUPAC name explicitly defines the connectivity pattern where the triazole ring is fused to the pyridazine core through positions 1 and 5, creating the characteristic [1,5-B] fusion pattern.

The molecular architecture consists of a ten-electron aromatic system spanning both ring components, with the triazole portion contributing three nitrogen atoms and the pyridazine section adding two additional nitrogen centers. The chlorine atom occupies position 6 of the fused system, while the carboxylic acid group is positioned at carbon-2 of the triazole ring. This specific substitution pattern creates an asymmetric molecule with distinct electronic and steric environments. The Simplified Molecular Input Line Entry System representation C1=CC(=NN2C1=NC(=N2)C(=O)O)Cl accurately captures the connectivity and demonstrates the cyclic nature of the electron system.

The International Chemical Identifier string InChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-5(6(12)13)10-11(4)9-3/h1-2H,(H,12,13) provides a standardized method for representing the three-dimensional structural information. This encoding system reveals the presence of two aromatic hydrogen atoms and one acidic proton associated with the carboxyl functionality. The molecular geometry exhibits planarity across the bicyclic core, facilitating extensive pi-electron delocalization throughout the heterocyclic framework.

Property Value Reference
Molecular Formula C6H3ClN4O2
Molecular Weight 198.57 g/mol
CAS Registry Number 215530-62-4
IUPAC Name 6-chloro-triazolo[1,5-b]pyridazine-2-carboxylic acid
InChI Key FTZDILJQOJEYLX-UHFFFAOYSA-N

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-5(6(12)13)10-11(4)9-3/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZDILJQOJEYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629374
Record name 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215530-62-4
Record name 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of (6-chloro-pyridazin-3-yl)-hydrazine with cyclohexanone in the presence of a suitable solvent like isopropyl alcohol. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Products: Altered triazole derivatives with different oxidation states.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Physicochemical Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values range from 133.5 Ų ([M-H]⁻) to 149.0 Ų ([M+Na]+) .
  • Storage : Stable under dry conditions at 2–8°C .
  • Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Comparison with Similar Compounds

The compound is compared to structurally related triazolopyridazines, triazolopyrimidines, and derivatives with alternative substituents. Key distinctions in reactivity, physicochemical properties, and applications are highlighted below.

6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 882856-60-2)

  • Molecular Formula : C₆H₂ClF₃N₄
  • Molecular Weight : 222.55 g/mol
  • Key Differences :
    • Trifluoromethyl group at position 2 increases hydrophobicity (XLogP3 = 2.2 vs. ~1.5 for the carboxylic acid analog) .
    • Reduced hydrogen-bonding capacity compared to the carboxylic acid derivative, impacting solubility and biological target interactions.
    • Higher molecular weight due to fluorine atoms, influencing pharmacokinetic properties .

6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1239647-60-9)

  • Molecular Formula : C₅H₄ClN₅
  • Molecular Weight : 169.57 g/mol
  • Key Differences :
    • Amine group at position 2 enhances nucleophilicity, enabling different reaction pathways (e.g., alkylation or acylation).
    • Simpler fused ring system (triazolo-pyridine vs. triazolo-pyridazine), reducing aromatic conjugation and stability .

Ethyl 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1427361-43-0)

  • Molecular Formula : C₈H₇ClN₄O₂
  • Molecular Weight : 226.62 g/mol
  • Key Differences :
    • Ester group at position 2 offers a prodrug-like profile, enhancing membrane permeability compared to the carboxylic acid.
    • Pyrimidine core (vs. pyridazine) alters electron distribution, affecting binding affinity in medicinal chemistry applications .

Triazolopyrimidine Derivatives (e.g., Compounds 8 and 9 in )

  • Example Structure : 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Key Differences :
    • Triazolo[1,5-c]pyrimidine vs. triazolo[4,3-c]pyrimidine isomers exhibit distinct NMR shifts (e.g., C3-H and C5-H protons in triazolo[4,3-c]pyrimidines appear downfield) and higher melting points .
    • Dimroth rearrangement under acidic conditions converts triazolo[4,3-c]pyrimidines to triazolo[1,5-c]pyrimidines, highlighting divergent synthetic pathways .

Key Research Findings

Synthetic Flexibility : The carboxylic acid group in 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid facilitates derivatization (e.g., amide coupling), unlike halogen or alkyl-substituted analogs .

Stability : Triazolo[4,3-c]pyrimidines (e.g., compound 9) exhibit higher thermal stability (elevated m.p.) than triazolo[1,5-c]pyrimidines, attributed to enhanced π-stacking .

Biological Relevance : Carboxylic acid derivatives show promise as kinase inhibitors due to their hydrogen-bonding capacity, while trifluoromethyl analogs are explored in agrochemicals for enhanced lipophilicity .

Biological Activity

6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant case studies that highlight its pharmacological significance.

Structural Characteristics

The molecular formula of this compound is C6H3ClN4O2C_6H_3ClN_4O_2. The compound features a triazole ring fused with a pyridazine moiety, which contributes to its unique chemical properties and biological activities. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC6H3ClN4O2
SMILESC1=CC(=NN2C1=NC(=N2)C(=O)O)Cl
InChIInChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-5(6(12)13)10-11(4)9-3/h1-2H,(H,12,13)
InChIKeyFTZDILJQOJEYLX-UHFFFAOYSA-N

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibitory activity. For example, triazole-based compounds have been reported to inhibit various kinases and enzymes involved in disease pathways. The inhibition of c-Met protein kinase has been particularly noted in similar structures, indicating a possible therapeutic application in cancer treatment .

Neuropharmacological Effects

Triazolo derivatives often interact with neurotransmitter systems. Some studies have highlighted their role as allosteric modulators of GABA receptors. This suggests that this compound may possess neuropharmacological properties worth exploring further .

Study on Triazolo-Pyridazines

A significant study focused on the structure-activity relationship (SAR) of triazolo-pyridazines demonstrated that modifications at specific positions on the triazole ring could enhance biological activity. The study found that certain substitutions led to improved potency against targeted enzymes and receptors . This highlights the importance of structural optimization in developing effective therapeutic agents.

Anticryptosporidial Activity

Another relevant investigation evaluated a series of triazolopyridazine compounds for their activity against Cryptosporidium species. Although this compound was not specifically tested, related compounds showed effective elimination of parasites in vitro . This opens avenues for further research into its potential use in treating parasitic infections.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via one-pot methods involving sequential condensation and cyclization. For example, analogous routes for triazoloheterocycles use 4-chloropyridin-2-amine derivatives reacted with DMF-DMA to form intermediate amidines, followed by hydroxylamine hydrochloride treatment and cyclization with trifluoroacetic anhydride (TFAA) . Oxidative cyclization of N-(2-pyridyl)amidines using NaOCl or MnO₂ is another approach, where oxidizer choice affects regioselectivity and yield . Reaction solvents (e.g., DMF, toluene) and catalysts (e.g., Pd/Cu) are critical for optimizing purity and scalability .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
  • HPLC-MS : For assessing purity and verifying molecular weight (MW: 198.57 g/mol, C₆H₃ClN₄O₂) .
  • FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations.
  • Elemental Analysis : To validate empirical formula consistency.
    • Comparative retention times with known standards (e.g., triazolo[1,5-a]pyridine derivatives) improve structural confirmation .

Q. How does the presence of chlorine and carboxylic acid groups impact the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : The chlorine atom enhances lipophilicity, reducing aqueous solubility, while the carboxylic acid group introduces pH-dependent ionization (pKa ~2-3). In acidic conditions (pH < 2), the protonated form dominates, decreasing solubility. Above pH 5, deprotonation improves water solubility but may destabilize the triazole ring via hydrolysis. Stability studies should include:

  • pH-rate profiling : Assess degradation kinetics in buffers (pH 1–9).
  • Lyophilization : For long-term storage of the sodium salt form .

Advanced Research Questions

Q. What strategies can be employed to functionalize the triazolo[1,5-b]pyridazine core for structure-activity relationship (SAR) studies in drug discovery?

  • Methodological Answer :

  • Nucleophilic substitution : Replace the 6-chloro group with amines or thiols to explore electronic effects .
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at position 3 .
  • Carboxylic acid derivatization : Synthesize amides or esters to modulate bioavailability .
  • Fragment-based design : Incorporate the core into larger scaffolds (e.g., quinoxaline hybrids) to enhance target binding .

Q. How can computational chemistry approaches predict the reactivity and biological target interactions of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screen against AMPA receptor models (e.g., using triazoloquinoxaline templates) to identify potential binding modes .
  • MD simulations : Assess stability of protein-ligand complexes in aqueous environments over 100-ns trajectories.

Q. What experimental approaches resolve contradictions in reported biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and compound batches (≥98% purity by HPLC) .
  • Orthogonal validation : Combine enzyme inhibition assays with cellular viability assays (e.g., MTT) to distinguish target-specific effects .
  • Meta-analysis : Compare logP, solubility, and steric parameters across analogues to identify outliers .

Q. What are the challenges in achieving regioselectivity during the cyclization steps of triazoloheterocycle synthesis?

  • Methodological Answer : Competing cyclization pathways (e.g., forming [1,5-b] vs. [4,3-b] isomers) arise from ambident nucleophilic sites. Strategies include:

  • Temperature control : Lower temperatures (0–5°C) favor kinetic products like the [1,5-b] isomer .
  • Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyridazine ring to steer cyclization .
  • Catalyst screening : Pd(OAc)₂/Xantphos systems improve selectivity in cross-coupling steps .

Q. How does the electronic configuration of the triazolo-pyridazine system influence its π-π stacking interactions in crystal engineering applications?

  • Methodological Answer : The conjugated π-system enables strong stacking interactions, which can be modulated by substituents:

  • Electron-withdrawing groups (e.g., -Cl, -COOH) reduce electron density, enhancing stacking with electron-rich aromatic partners .
  • Single-crystal XRD : Analyze packing motifs (e.g., herringbone vs. columnar structures) to correlate substituents with supramolecular arrangements .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···O/N) to guide co-crystal design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid
Reactant of Route 2
6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.